molecular formula C15H33N B1601023 N-(N-HEPTYL)-N-OCTYLAMINE CAS No. 26627-77-0

N-(N-HEPTYL)-N-OCTYLAMINE

Cat. No.: B1601023
CAS No.: 26627-77-0
M. Wt: 227.43 g/mol
InChI Key: HAEBNPLWJOGFDQ-UHFFFAOYSA-N
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Description

N-(N-HEPTYL)-N-OCTYLAMINE is an organic compound belonging to the class of amines, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its structural versatility and unique properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(N-HEPTYL)-N-OCTYLAMINE can be synthesized through several methods, including reductive amination and nucleophilic substitution. In reductive amination, an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. Nucleophilic substitution involves the reaction of an alkyl halide with ammonia or an amine under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient catalytic systems to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(N-HEPTYL)-N-OCTYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert this compound into primary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Typical reagents include alkyl halides and bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines and other functionalized derivatives

Scientific Research Applications

N-(N-HEPTYL)-N-OCTYLAMINE is utilized in a wide range of scientific research applications due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It plays a role in drug development, particularly in the design of receptor ligands and enzyme inhibitors.

    Industry: this compound is employed in the production of polymers, catalysts, and other functional materials .

Mechanism of Action

The mechanism of action of N-(N-HEPTYL)-N-OCTYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

N-(N-HEPTYL)-N-OCTYLAMINE can be compared with other similar compounds, such as:

  • N-Heptylamine
  • N-Octylamine
  • N-Decylamine

Uniqueness: this compound is unique due to its specific chain length and structural configuration, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

N-heptyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEBNPLWJOGFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512634
Record name N-Heptyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26627-77-0
Record name N-Heptyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Octylamine was acrylated with one equivalent of heptanoyl chloride to provide N-octylhexanecarboxamide. The amide was reduced by reaction with diborane in tetrahydrofuran to provide N-heptyloctylamine. To a cold stirred solution of 19.79 g. of N-heptyloctylamine and 23.4 g. of sodium carbonate in 82 ml. of acetone and 82 ml. of water was added dropwise over thirty minutes a solution of 13.7 ml. of acetyl chloride in 164 ml. of acetone. The reaction mixture was stirred for twelve hours following complete addition, after which time the solvent was removed by evaporation under reduced pressure. The residual oil was dissolved in diethyl ether and washed with water and with 2 N hydrochloric acid. The ethereal solution then was dried and the solvent was removed by evaporation to provide 22.48 g. of N-heptyl-N-octylacetamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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